(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride

Chiral resolution Enantiomeric purity Stereochemistry-activity relationship

Medicinal chemists face batch-to-batch variability with free-base piperazines and unresolved racemates that compromise chiral library synthesis. This (3S)-configured dihydrochloride salt eliminates stereochemical and stoichiometric uncertainty. - Pre-installed (S)-chiral center: Avoids downstream resolution, delivers >98% ee for CNS lead optimization. - Exactly 2.0 HCl equivalents: Calculate precise base equivalents (DIPEA, Et₃N) for N4 functionalization without excess reagent interference. - Enhanced stability & solubility: Solid-state dihydrochloride salt enables direct use in parallel synthesis, amide couplings, and Buchwald-Hartwig reactions.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.14
CAS No. 2242488-95-3
Cat. No. B2894825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride
CAS2242488-95-3
Molecular FormulaC7H18Cl2N2
Molecular Weight201.14
Structural Identifiers
SMILESCCC1CN(CCN1)C.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
InChIKeyFQJFBCDNRHDEJA-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3S)-3-Ethyl-1-methylpiperazine Dihydrochloride


(3S)-3-Ethyl-1-methyl-piperazine;dihydrochloride (CAS 2242488-95-3) is a chiral piperazine building block supplied primarily as a dihydrochloride salt for pharmaceutical R&D and medicinal chemistry applications [1]. The compound features a defined (S)-stereocenter at the 3-position of the piperazine ring, with ethyl substitution at C3 and methyl substitution at N1. The dihydrochloride salt form (MW 201.14 g/mol, formula C₇H₁₈Cl₂N₂) provides enhanced solid-state stability and aqueous solubility compared to the free base (CAS 1821830-26-5), facilitating direct use in parallel synthesis and library production . Commercial availability is typically at 95–98% purity .

Chiral building block with defined (S)-stereocenter for enantioselective synthesis
Dihydrochloride salt form: precise stoichiometry eliminates batch-to-batch variability
Supplier-verified high purity suitable for medicinal chemistry and library production

Why Racemic or (R)-Enantiomer Cannot Substitute


Substituting the (3S)-configured dihydrochloride with the racemic mixture (CAS 1341468-11-8 or 2230912-86-2) or the (3R)-enantiomer (CAS 1240589-97-2) introduces uncontrolled stereochemical variables that propagate into downstream chiral drug candidates [1]. In chiral piperazine series, enantiomers commonly display divergent pharmacological profiles: for arylpiperazine derivatives, (R)-enantiomers have shown pIC₅₀ values of 5.98 vs. 4.25 for (S)-forms against prostate cancer cell lines, representing a ~50-fold potency difference attributable solely to stereochemistry . The dihydrochloride salt form further distinguishes this compound from free-base alternatives, offering standardized stoichiometry (exactly 2 HCl equivalents) that eliminates batch-to-batch variability in salt content during reaction setup .

Racemic or (R)-enantiomer
May exhibit divergent target-binding profiles; reported potency differences across arylpiperazine enantiomers highlight stereochemistry-dependent activity
Free base alternatives
Lack defined salt stoichiometry, potentially introducing variable carbonate content and requiring pre-use assay, limiting direct substitution in parallel synthesis
Regioisomeric variants
1-Ethyl-3-methyl substitution pattern alters pharmacophore geometry; class-level evidence indicates regioisomer binding profiles may differ significantly

Quantitative Differentiation Evidence


Enantiomeric Identity vs. Racemate: Stereochemistry-Driven Activity Divergence

The (3S)-configuration provides a defined single enantiomer. In structurally related 3-substituted chiral piperazine series, enantiomeric pairs exhibit quantitatively divergent target binding. QSAR analysis of arylpiperazine antiproliferative agents demonstrates that (R)-enantiomers achieve pIC₅₀ 5.98 vs. 4.25 for corresponding (S)-forms, translating to IC₅₀ values of approximately 10.5 nM vs. 56.2 μM — a >5,000-fold potency differential governed by stereochemistry-dependent hydrophobic surface area descriptors (WPSA-3) . While compound-specific comparative data for the 3-ethyl-1-methyl substitution pattern are not publicly available, this class-level evidence establishes the critical importance of defined enantiomeric identity at the piperazine 3-position for downstream biological outcomes.

Enantiomer–Racemate Divergence
Class-level inference
In related arylpiperazines, (R)- vs (S)-enantiomers show pIC₅₀ 5.98 vs 4.25 (≈5,000-fold IC₅₀ difference). Direct data for the 3-ethyl-1-methyl compound are unavailable.
Stereochemistry-dependent target binding in piperazine series
Compound-specific SAR should be verified experimentally
Chiral resolution Enantiomeric purity Stereochemistry-activity relationship Piperazine pharmacophore

Dihydrochloride Salt: Defined Stoichiometry Advantage Over Free Base

The target compound is supplied as a precisely defined dihydrochloride salt (C₇H₁₈Cl₂N₂, MW 201.14 g/mol), with exactly 2 molar equivalents of HCl per equivalent of free base . In contrast, the free base (CAS 1821830-26-5, C₇H₁₆N₂, MW 128.22 g/mol) and racemic free base (CAS 1341468-11-8) are hygroscopic liquids or low-melting solids that absorb variable amounts of atmospheric CO₂ and water, potentially forming non-stoichiometric carbonate/bicarbonate mixtures upon storage . The dihydrochloride salt eliminates this variability: each weighed portion contains a known, fixed molar quantity of the active piperazine species, enabling accurate stoichiometric calculations for amide coupling, reductive amination, or N-arylation reactions without pre-assay neutralization or titration .

Salt Stoichiometry Control
Direct comparison
Dihydrochloride: exactly 2.00 eq HCl/base, MW 201.14 g/mol. Free base: hygroscopic, variable CO₂/H₂O absorption, undefined stoichiometry.
Eliminates pre-weighing assay for reproducible synthesis
Enables direct gravimetric parallel synthesis workflows
Salt stoichiometry Reaction reproducibility Weighing accuracy Parallel synthesis

Enantiomeric Purity Documentation by Chiral HPLC Analysis

The (3S)-3-ethyl-1-methylpiperazine dihydrochloride is produced and supplied by PharmaBlock (Product Code PBU0526-2) and other specialist chiral building block manufacturers, indicating availability of batch-specific chiral purity certification [1]. The free base (S)-3-ethyl-1-methylpiperazine (CAS 1821830-26-5) is commercially available at 98% purity with verified stereochemistry via the InChI stereochemical descriptor (/t7-/m0/s1) . In contrast, the racemic 3-ethyl-1-methylpiperazine dihydrochloride (CAS 2230912-86-2) and racemic free base (CAS 1341468-11-8) bear InChI strings lacking stereochemical notation, confirming their non-stereodefined nature . For procurement decisions, the availability of verified enantiomeric purity documentation distinguishes the (S)-product from racemic alternatives where chiral identity is neither specified nor guaranteed.

Chiral Purity Documentation
Direct comparison
(3S)-product: InChI stereodescriptor confirmed; >98% ee typical. Racemate: no stereochemical specification.
Verified enantiopurity supports patent enablement
Batch-specific certificate of analysis available from chiral suppliers
Chiral purity Enantiomeric excess Stereochemical integrity Quality control

Regioisomeric Differentiation: 3-Ethyl-1-methyl vs. 1-Ethyl-3-methyl Substitution

The target compound bears the ethyl substituent at the ring carbon (C3) and methyl at nitrogen (N1). This is structurally distinct from the regioisomer (S)-1-ethyl-3-methylpiperazine dihydrochloride (CAS 1630082-91-5), in which ethyl is at N1 and methyl at C3 . In piperazine-based pharmacophores, the substitution pattern determines the relative spatial orientation of the two nitrogen atoms and the pendant alkyl groups, which directly impacts receptor binding geometry. Arylpiperazine ligands with N1-aryl vs. N4-aryl substitution display divergent 5-HT₁A receptor binding modes: N1-aryl substituents engage a hydrophobic pocket while N4-substitution orients toward the solvent-exposed region, producing affinity differences of 10- to 100-fold [1]. Although direct comparative binding data for the 3-ethyl-1-methyl vs. 1-ethyl-3-methyl pair are unavailable, the established sensitivity of piperazine pharmacophore activity to substituent positioning provides a structural rationale for regioisomer-specific procurement.

Regioisomer Differentiation
Class-level inference
3-Ethyl-1-methyl vs. 1-ethyl-3-methyl substitution: class-level evidence shows 10–100× affinity differences at aminergic GPCRs. No direct comparative data for this pair.
Substituent positioning critical for pharmacophore geometry
Regioisomer identity should be confirmed before lead optimization
Regioisomer Substitution pattern Piperazine N-alkylation Pharmacophore geometry

Optimal Application Scenarios for Procurement


Stereodefined Fragment-Based Drug Discovery and DEL Synthesis

The (3S)-configured dihydrochloride is purpose-suited for incorporation into DNA-encoded libraries (DEL) and fragment-based screening collections where defined stereochemistry is a prerequisite for hit validation. PharmaBlock, a primary supplier of this compound (PBU0526-2), specializes in privileged building blocks designed for DEL technology [1]. The salt form's defined stoichiometry ensures accurate loading in split-and-pool library synthesis, while the (S)-stereochemistry introduces a chiral center that, when elaborated, generates diastereomeric diversity accessible to target protein binding pockets [1].

Chiral Piperazine Core Elaboration for CNS Drug Candidates

The 3-ethyl-1-methylpiperazine scaffold appears as a core motif in synthetic routes toward CNS-active compounds, including antidepressants, antipsychotics, and anti-Alzheimer's agents [1]. The (3S)-stereochemistry at C3 provides a pre-installed chiral center that, when further elaborated via N4-functionalization (e.g., arylation, sulfonylation, or amide coupling), generates single-enantiomer lead compounds without requiring downstream chiral resolution. This is particularly advantageous for CNS programs where enantiomer-specific receptor subtype selectivity is a key optimization parameter .

Parallel Synthesis and Medicinal Chemistry SAR Campaigns

The dihydrochloride salt form is the preferred input for parallel synthesis workflows involving amide bond formation, reductive amination, or Buchwald-Hartwig coupling at the free N4 position. Because the salt contains exactly 2.0 equivalents of HCl, medicinal chemists can calculate the precise amount of base (e.g., DIPEA, Et₃N) required for in situ free-basing without excess reagent that could interfere with subsequent reactions [1]. This contrasts with free-base alternatives that may contain variable amounts of carbonate, requiring either pre-assay or empirical base adjustment for each synthetic batch .

Enantioselective Catalyst Development and Chiral Ligand Synthesis

The (3S)-3-ethyl-1-methylpiperazine scaffold, with its conformationally defined chiral center at C3 adjacent to a secondary amine (N4), serves as a precursor for chiral ligands used in asymmetric catalysis. The dihydrochloride form allows direct conversion to N4-functionalized ligands (e.g., diamines, phosphoramidites) in a single synthetic step without protecting group manipulation. Suppliers offering this compound at verified enantiomeric purity (>98% ee) [1] enable catalyst development groups to attribute observed enantioselectivity confidently to ligand structure rather than to contamination by the opposite enantiomer.

Application
Selection Property
Validation Focus
Fragment-based and DEL synthesis
Defined (S)-stereochemistry and salt stoichiometry
Stereochemical integrity in split-and-pool library construction
CNS lead optimization
Pre-installed (S)-chiral center at C3
Enantiomer-specific receptor subtype selectivity profiling
Parallel synthesis campaigns
Precise HCl content for base calculation
Reaction reproducibility without excess reagent interference
Chiral ligand and catalyst development
Enantiopure (>98% ee) scaffold with free N4 position
Attribution of enantioselectivity to ligand structure
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